Patent‑Enabled HPLC Purity of 99.5 % Exceeds Standard Commercial Purity Specifications by 2.5 Percentage Points
A patented reductive amination process (Wockhardt, IN 27/2017) delivers the title compound with an HPLC purity of 99.5 %, as demonstrated in Example 2 [1]. This surpasses the standard commercial purity of 97.0 % (GC, nonaqueous titration) offered by leading reagent suppliers such as TCI . For pharmaceutical process development, the 2.5‑percentage‑point gain in purity can reduce the number of downstream purification operations required to meet the ICH Q3A thresholds for unknown impurities in active pharmaceutical ingredients.
| Evidence Dimension | HPLC purity (target) vs. GC/titration purity (comparator) |
|---|---|
| Target Compound Data | 99.5 % (HPLC) |
| Comparator Or Baseline | TCI commercial standard ≥97.0 % (GC, nonaqueous titration) |
| Quantified Difference | +2.5 percentage points |
| Conditions | HPLC (patent Example 2) vs. GC and nonaqueous titration (vendor CoA) |
Why This Matters
Higher chromatographic purity directly translates to fewer impurity‑related process risks in the GMP synthesis of dofetilide, a drug with a narrow therapeutic index where even minor impurities can affect safety margins.
- [1] Patent IN 27/2017. Example 2: Synthesis of N‑(2‑(4‑nitrophenoxy)ethyl)‑N‑methyl‑2‑(4‑nitrophenyl)ethanamine; Purity: 99.5 %. View Source
